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molecular formula C11H7ClF2N2O B8427595 2-((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine

2-((2-Chloropyridin-4-yloxy)methyl)-3,5-difluoropyridine

Cat. No. B8427595
M. Wt: 256.63 g/mol
InChI Key: DBEDPPQOHJNLPK-UHFFFAOYSA-N
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Patent
US08637501B2

Procedure details

(3,5-Difluoropyridin-2-yl)methanol (4.15 g, 28.4 mmol), 2-chloro-4-iodopyridine (7.47 g, 31.2 mmol), cesium carbonate (12.0 g, 36.3 mmol), CuI (5.40 g, 28.4 mmol) and 1,10-phenanthroline (1.02 g, 5.60 mmol) were stirred in toluene (20 mL) and purged with a nitrogen stream for 10 minutes. The mixture was heated to 105° C. for 16 h, allowed cool and filtered through a silica plug eluting with ethyl acetate. The filtrate was concentrated, and the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 60% ethyl acetate) to yield the title compound (3.42 g, 47%) as a yellow oil; ESI MS m/z 257 [M+H]+.
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
5.4 g
Type
catalyst
Reaction Step One
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH2:9][OH:10])=[N:4][CH:5]=[C:6]([F:8])[CH:7]=1.[Cl:11][C:12]1[CH:17]=[C:16](I)[CH:15]=[CH:14][N:13]=1.C(=O)([O-])[O-].[Cs+].[Cs+].N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>C1(C)C=CC=CC=1.[Cu]I>[Cl:11][C:12]1[CH:17]=[C:16]([O:10][CH2:9][C:3]2[C:2]([F:1])=[CH:7][C:6]([F:8])=[CH:5][N:4]=2)[CH:15]=[CH:14][N:13]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
4.15 g
Type
reactant
Smiles
FC=1C(=NC=C(C1)F)CO
Name
Quantity
7.47 g
Type
reactant
Smiles
ClC1=NC=CC(=C1)I
Name
cesium carbonate
Quantity
12 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
1.02 g
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
CuI
Quantity
5.4 g
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with a nitrogen stream for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
allowed cool
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug
WASH
Type
WASH
Details
eluting with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (80 g ISCO column column eluting with ethyl acetate/hexanes; gradient 100% hexanes to 60% ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)OCC1=NC=C(C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.42 g
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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